molecular formula C7H9N5O2 B113466 9-(2'-Hydroxyethyl)guanine CAS No. 23169-33-7

9-(2'-Hydroxyethyl)guanine

Cat. No. B113466
CAS RN: 23169-33-7
M. Wt: 195.18 g/mol
InChI Key: ZXOYFKBSRZDBBD-UHFFFAOYSA-N
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Description

9-(2’-Hydroxyethyl)guanine is a compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is an impurity of the antiviral agent Acyclovir . It is also a nucleoside phosphotransferase acceptor .


Molecular Structure Analysis

The molecular structure of 9-(2’-Hydroxyethyl)guanine contains a total of 24 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Tautomerism of Nucleic Acid Bases

The study by Person et al. (1989) investigates the tautomeric equilibria of purine and pyrimidine bases, including 9-methylguanine (9-MG), a guanosine analog similar to 9-(2'-Hydroxyethyl)guanine. It discusses the interaction of these bases with their environment and the potential biological significance of the rare “hydroxy” tautomer of 9-MG, which might lead to spontaneous mutation due to base pair mismatches (Person et al., 1989).

DNA Damage and Repair Mechanisms

Oxidation of Guanine in DNA

Fleming & Burrows (2021) review the DNA damage from hydroxyl radical-induced oxidation of guanine, a base similar to 9-(2'-Hydroxyethyl)guanine. The study explains the pathways of guanine oxidation and its biological consequences, such as mutagenesis and epigenetics, which are relevant to understanding the implications of oxidative damage to nucleic acid bases (Fleming & Burrows, 2021).

DNA Alkylation and Carcinogenicity

The study by Bolt (1996) addresses the genotoxicity of ethylene oxide and its alkylation effects on DNA, specifically focusing on the hydroxyethylation of the N-terminal valine of hemoglobin and the 7-N position of guanine. This research highlights the relevance of alkylations in understanding the interactions and modifications of nucleic acid bases, which may relate to the chemical behavior of 9-(2'-Hydroxyethyl)guanine (Bolt, 1996).

Nucleotide Composition and Adduct Formation

Nucleotide Composition Determination

Kaneko et al. (1986) discuss methods for determining the guanine-plus-cytosine content in DNA using high-performance liquid chromatography (HPLC) of enzymatic hydrolysates. Understanding the nucleotide composition is crucial for comprehending the structural and functional roles of bases like 9-(2'-Hydroxyethyl)guanine in nucleic acids (Kaneko et al., 1986).

Formation and Significance of N7-Guanine Adducts

Boysen et al. (2009) review the formation of N7-guanine adducts, their biological significance, and the relationships between these adducts, exposure, mutagenesis, and other biological endpoints. This study provides insights into the chemical interactions and stability of guanine derivatives, contributing to the understanding of modifications like 9-(2'-Hydroxyethyl)guanine (Boysen et al., 2009).

properties

IUPAC Name

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOYFKBSRZDBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177749
Record name 9-(2'-Hydroxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2'-Hydroxyethyl)guanine

CAS RN

23169-33-7
Record name 9-(2'-Hydroxyethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-40668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2'-Hydroxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-HYDROXYETHYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Shibata, A Takenaka, Y Sasada - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
(IUCr) Structure of 9-(2-hydroxyethyl)guanine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 41 Part 10 …
Number of citations: 5 scripts.iucr.org
MK Campbell, POP Ts'o - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1971 - Elsevier
The binding of the three isomeric guanosine nucleoside monophosphates and of several purine nucleoside 2′-phosphates to ribonuclease T 1 was studied by separating free …
Number of citations: 23 www.sciencedirect.com
K Takahashi - The Journal of Biochemistry, 1972 - jlc.jst.go.jp
1. The interaction of ribonuclease T 1 [EC 2. 7. 7. 26] with its substrate analogs has been investigated by a gel filtration method. The enzyme bound maximally one molecule of 3'-GMP …
Number of citations: 1 jlc.jst.go.jp
K Sugiura, M Goto - Chemico-biological interactions, 1981 - Elsevier
The reaction products of deoxyguanosine with 3,4-dimethyl-, p-methyl-, m-methyl-, m-methoxy-, p-bromo-, m-chloro- and unsubstituted styrene oxide were isolated and characterized. …
Number of citations: 68 www.sciencedirect.com
S Yoshida, H Sakamoto, Y Yamawaki, T Shoji… - Journal of allergy and …, 1998 - Elsevier
Background: Acyclovir (9-[2-hydroxyethoxymethyl] guanine), an inhibitor of the DNA polymerase of the herpes virus, has been reported to exhibit pharmacologic activity other than …
Number of citations: 28 www.sciencedirect.com
I Shimada, F Inagaki - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received September 7, 1989 abstract: Aromatic proton and high field shifted methyl proton resonances of RNase T! complexed with Guo, 2'GMP, 3'GMP, or 5'GMP …
Number of citations: 21 pubs.acs.org
GM Rodríguez-Muñiz, AB Fraga-Timiraos… - The Journal of …, 2023 - ACS Publications
The quest for simple systems achieving the photoreductive splitting of four-membered ring compounds is a matter of interest not only in organic chemistry but also in biochemistry to …
Number of citations: 4 pubs.acs.org
T Sunami, J Kondo, T Kobuna, I Hirao… - Nucleic acids …, 2002 - academic.oup.com
A DNA fragment d(GCGAAAGCT), known to adopt a stable mini‐hairpin structure in solution, has been crystallized in the space group I4 1 22 with the unit‐cell dimensions a = b = 53.4 …
Number of citations: 38 academic.oup.com
F Egami, T Oshima, T Uchida - Chemical Recognition in Biology, 1980 - Springer
Twentytwo years and eleven years, respectively, have passed since we discovered RNases T 1 (Sato and Egami 1957) and U 2 (Arima et al. 1968). Both enzymes are now quite familiar…
Number of citations: 67 link.springer.com
K Takahashi, S Moore - The enzymes, 1982 - Elsevier
Publisher Summary Ribonuclease T 1 was discovered by Sato and Egami as a major ribonuclease in Takadiastase, a commercial enzyme mixture from Aspergillus oryzae. This chapter …
Number of citations: 116 www.sciencedirect.com

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